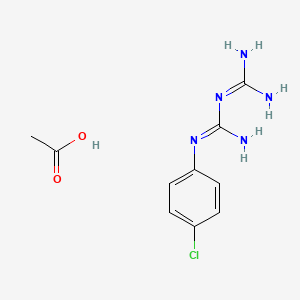
9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid is a heterocyclic compound with a unique structure that includes both sulfur and oxygen atoms
Preparation Methods
The synthesis of 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds to 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid include:
- 9-Oxo-9H-thioxanthene-2-carboxylic acid
- 9-Oxo-9H-thioxanthene-3-carbonitrile
- 9-Oxo-9H-thioxanthene-4-carboxylic acid These compounds share a similar core structure but differ in the position and type of functional groups. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential applications.
Properties
CAS No. |
52054-32-7 |
|---|---|
Molecular Formula |
C15H8O5S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
9-oxothioxanthene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5S/c16-12-8-2-1-3-9(15(19)20)13(8)21-11-5-4-7(14(17)18)6-10(11)12/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
JRRIYAUXPANRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


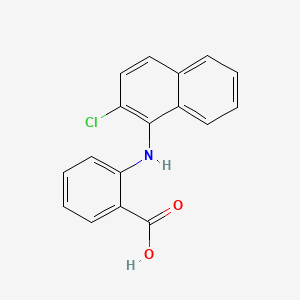

![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
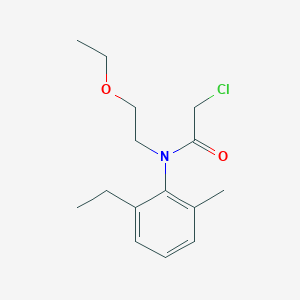
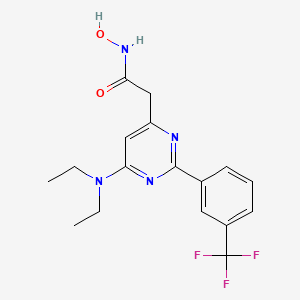
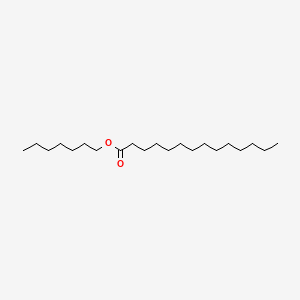

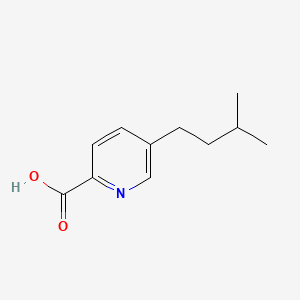
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)
